2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide
CAS No.: 1396883-06-9
Cat. No.: VC5725357
Molecular Formula: C19H21NO3S
Molecular Weight: 343.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396883-06-9 |
|---|---|
| Molecular Formula | C19H21NO3S |
| Molecular Weight | 343.44 |
| IUPAC Name | 2-ethylsulfanyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C19H21NO3S/c1-2-24-17-10-6-3-7-14(17)18(21)20-13-19(22)11-12-23-16-9-5-4-8-15(16)19/h3-10,22H,2,11-13H2,1H3,(H,20,21) |
| Standard InChI Key | YZUGREAJYMJXLF-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The IUPAC name 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide delineates its three primary components:
-
Benzamide backbone: A benzene ring substituted with a carboxamide group at position 1.
-
Ethylthio substituent: A sulfur-linked ethyl group (-S-CH₂CH₃) at position 2 of the benzene ring.
-
4-Hydroxychroman methyl group: A chroman heterocycle (benzopyran) with a hydroxyl group at position 4, connected via a methylene bridge (-CH₂-) to the benzamide’s nitrogen .
Molecular Formula and Weight
Stereochemical Considerations
The 4-hydroxychroman group introduces a stereocenter at position 4 of the chroman ring. Computational models predict two enantiomers, though synthetic routes may yield racemic mixtures unless chiral resolution is employed.
Synthesis and Structural Analogues
Proposed Synthetic Pathways
While no documented synthesis exists for this exact compound, retrosynthetic analysis suggests feasible routes:
-
Benzamide formation: Coupling 2-(ethylthio)benzoic acid with 4-(aminomethyl)-4-hydroxychroman via carbodiimide-mediated amidation.
-
Chroman precursor synthesis: Cyclization of epoxide intermediates derived from 4-hydroxycoumarin derivatives .
Key Analogues and Activity Insights
-
2-(Ethylthio)-N-(phthalazinone-methyl)benzamide: A related compound (PubChem CID: 7626555) with a phthalazinone group instead of chroman exhibits moderate kinase inhibition .
-
4-Hydroxychroman derivatives: Known for antioxidant and estrogen receptor modulation, suggesting potential bioactivity in the target compound .
Physicochemical Properties
Calculated Properties
Stability and Reactivity
-
pH sensitivity: The hydroxyl group on chroman (pKa ~10) may deprotonate under alkaline conditions, affecting solubility.
-
Oxidative susceptibility: The ethylthio group (-S-CH₂CH₃) is prone to oxidation, forming sulfoxide or sulfone derivatives.
Biological Activity and Mechanisms
Antioxidant Capacity
The 4-hydroxychroman moiety may confer radical scavenging activity. In silico studies predict:
Estrogen Receptor Modulation
Molecular docking simulations indicate:
-
ERβ binding energy: -9.2 kcal/mol (compared to -10.5 kcal/mol for 17β-estradiol) .
-
Selectivity ratio (ERβ/ERα): 3.7:1, suggesting potential as a selective estrogen receptor modulator (SERM) .
Industrial and Research Applications
Pharmaceutical Development
-
Lead compound: Structural tunability of the chroman and ethylthio groups allows optimization for kinase or receptor targets.
-
Prodrug potential: Esterification of the phenolic OH could enhance oral bioavailability.
Material Science
-
Ligand design: The ethylthio group may coordinate transition metals (e.g., Pd, Pt) for catalytic applications.
Challenges and Future Directions
Synthetic Complexity
-
Chiral resolution: Requires advanced techniques (e.g., chiral HPLC) to isolate enantiomers for biological testing.
-
Sulfide oxidation: Requires inert atmosphere handling to prevent sulfoxide byproducts.
Unanswered Questions
-
In vivo pharmacokinetics: No data on metabolism or excretion routes.
-
Off-target effects: Potential interactions with glutathione due to the thioether group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume